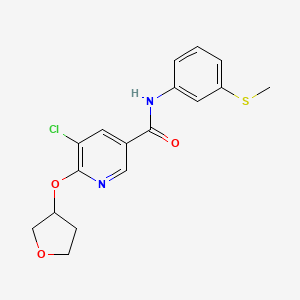![molecular formula C13H22N2O4 B2465354 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid CAS No. 2416235-34-0](/img/structure/B2465354.png)
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid, also known as MDN-007, is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MDN-007 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid is not fully understood. However, it has been proposed that it works by inhibiting various signaling pathways involved in inflammation and cancer. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases. It has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid is its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new therapies. Another advantage is its high yield and purity, making it suitable for further research and development.
One of the limitations of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid is its limited availability. It is a novel compound that is not yet widely available, making it difficult to obtain for research purposes. Another limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications for inflammatory diseases. Another direction is to investigate its anti-cancer properties and potential therapeutic applications for cancer. Additionally, further research is needed to fully understand its mechanism of action and optimize its synthesis method for large-scale production.
Conclusion
In conclusion, 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits anti-inflammatory and anti-cancer properties and has been shown to inhibit various signaling pathways involved in inflammation and cancer. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for large-scale production. 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has the potential to become a valuable tool in the development of new therapies for inflammatory diseases and cancer.
Métodos De Síntesis
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid can be synthesized through a multi-step process involving the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-bromo-2-methylpropionic acid to form the intermediate compound 2-(bromomethyl)-2-methylpropanoic acid. This intermediate is then reacted with 1,5-diaminopentane to form 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid. The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has been optimized to achieve high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid has also been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, colon, and lung cancer. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-7-13(8-15)5-4-9(6-14-13)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCLEZPEWDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

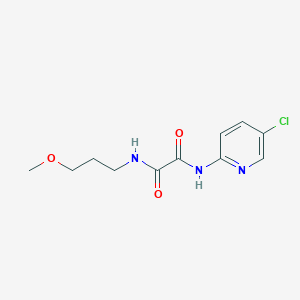
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)
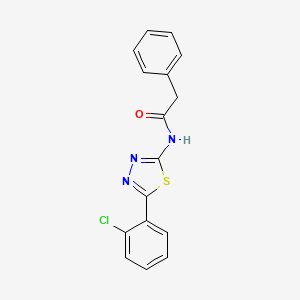
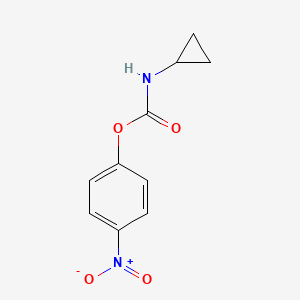
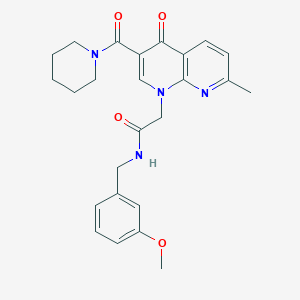
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)
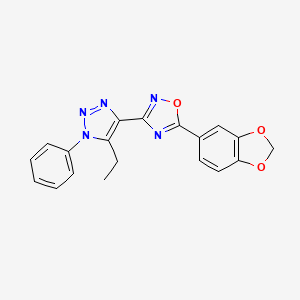

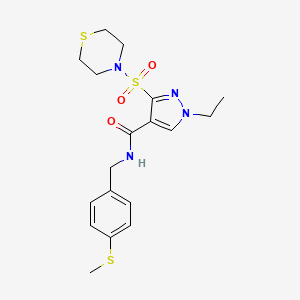
![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2465289.png)

